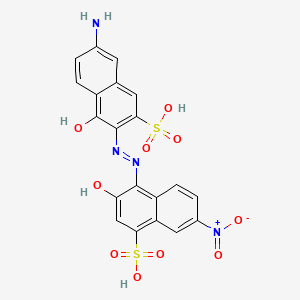

![molecular formula C10H18O B579059 1-Oxaspiro[2.8]undecane CAS No. 185-90-0](/img/structure/B579059.png)

1-Oxaspiro[2.8]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Oxaspiro[2.8]undecane is a special chemical with the CAS number 185-90-0 . It is provided by several companies for research and experimental use .

Synthesis Analysis

The synthesis of spiro[5.5]undecane derivatives, which are similar to this compound, has been reported . These derivatives contain S and O heterocycles, exhibiting similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles . The synthesis involves intriguing conformational and configurational aspects .Molecular Structure Analysis

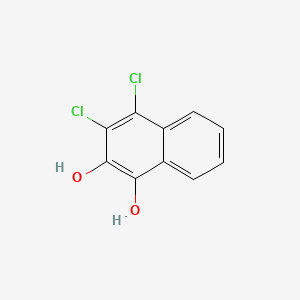

The molecular formula of this compound is C10H18O . It has a molecular weight of 154.25 .Chemical Reactions Analysis

The chemical reactions of spiro[5.5]undecane derivatives have been extensively investigated . These polyspiranes exhibit a helical disposition of the six-membered rings . The flipping of the six-membered rings transforms one enantiomer into the other, indicating a conformational equilibrium .Scientific Research Applications

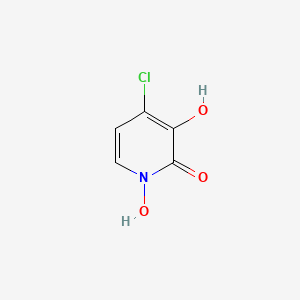

Conformational Analysis : A study by Deslongchamps and Pothier (1990) utilized 13C nuclear magnetic resonance spectroscopy to analyze the conformation of 1-oxaspiro[5.5]undecanes. Their research highlighted the importance of the endo and exo anomeric effects in acetals, demonstrating the compound's utility in studying stereochemical properties in organic chemistry (Deslongchamps & Pothier, 1990).

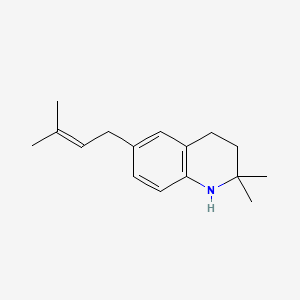

Asymmetric Synthesis : Takemoto et al. (1994) achieved asymmetric synthesis of 1-oxaspiro[4.6]-undecan-7-one and related compounds through a regio- and stereoselective tandem oxidative ring expansion-cyclization reaction. This process utilized chiral bicyclo[4.1.0]heptyl sulfides, indicating the compound's relevance in stereoselective synthesis (Takemoto et al., 1994).

Synthesis of Spiroaminals : Sinibaldi and Canet (2008) discussed the synthesis strategies for compounds like 1-oxa-7-azaspiro[5.5]undecane. These spiroaminals are cores of biologically active natural and synthetic products, highlighting the compound's significance in medicinal chemistry (Sinibaldi & Canet, 2008).

Soluble Epoxide Hydrolase Inhibitors : Kato et al. (2014) identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent inhibitors of soluble epoxide hydrolase, with potential applications in treating chronic kidney diseases. This indicates the compound's therapeutic potential (Kato et al., 2014).

Bioactivity and Synthesis in Heterocyclic Compounds : Blanco‐Ania et al. (2017) reviewed the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, including potential treatments for obesity, pain, and various disorders. This showcases the compound's relevance in drug discovery and development (Blanco‐Ania et al., 2017).

Antihypertensive Agents : Research by Clark et al. (1983) on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed potent antihypertensive effects in rats, indicating the compound's potential in cardiovascular drug research (Clark et al., 1983).

Safety and Hazards

Future Directions

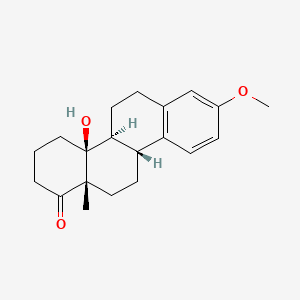

The future directions in the research of 1-Oxaspiro[2.8]undecane and similar compounds could involve further investigation into their synthesis, stereochemistry, and potential applications . For instance, a diterpenoid analog of anticancer agents with a similar structure was synthesized , indicating potential medicinal applications of these compounds.

Properties

IUPAC Name |

1-oxaspiro[2.8]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-4-6-8-10(9-11-10)7-5-3-1/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPDAFYLFPVXDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCC2(CCC1)CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669754 |

Source

|

| Record name | 1-Oxaspiro[2.8]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185-90-0 |

Source

|

| Record name | 1-Oxaspiro[2.8]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)

![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)

![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)

![[(Z)-[(E)-dec-2-enylidene]amino]urea](/img/structure/B578983.png)